2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile is an organic compound with the molecular formula C12H7ClN2S It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile typically involves the reaction of 4-chlorothiophenol with 2-chloronicotinonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is also used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[(4-Bromophenyl)sulfanyl]nicotinonitrile: Similar structure with a bromine atom instead of chlorine.
2-[(4-Methylphenyl)sulfanyl]nicotinonitrile: Contains a methyl group instead of chlorine.
2-[(4-Nitrophenyl)sulfanyl]nicotinonitrile: Contains a nitro group instead of chlorine.
Uniqueness: 2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAGWDVUYVFWDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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